molecular formula C22H25ClN2O B2908649 3-(3-chlorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one CAS No. 2034526-83-3

3-(3-chlorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2908649
CAS No.: 2034526-83-3
M. Wt: 368.91
InChI Key: GSJMRYBKXOAKIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a propan-1-one core substituted with a 3-chlorophenyl group and a 3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl moiety. Synthesis routes for analogous compounds (e.g., amide coupling and deprotection steps) are detailed in patents like EP 4 219 465 A2, suggesting similar methodologies could apply here .

Properties

IUPAC Name

3-(3-chlorophenyl)-1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O/c23-20-7-3-4-17(14-20)8-9-22(26)25-13-11-21(16-25)24-12-10-18-5-1-2-6-19(18)15-24/h1-7,14,21H,8-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJMRYBKXOAKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-chlorophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈ClN₂O
  • IUPAC Name : this compound

Structural Features

The compound features a chlorophenyl group and a 3,4-dihydroisoquinoline moiety, which are known for their roles in various biological activities. The pyrrolidine ring adds to the complexity and potential interaction with biological targets.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit diverse pharmacological effects:

  • Opioid Receptor Modulation : The compound has been studied for its interaction with mu-opioid receptors (MOR) and dopamine D3 receptors (D3R). Dual-targeting of these receptors may provide analgesic effects while reducing the risk of addiction associated with conventional opioids .
  • Antidepressant Activity : Some derivatives of isoquinoline have shown promise as antidepressants due to their ability to modulate neurotransmitter systems .

The mechanisms by which this compound exerts its biological effects include:

  • Receptor Binding : The compound's structure allows it to bind selectively to opioid and dopamine receptors, potentially influencing pain perception and mood regulation .
  • Neurotransmitter Modulation : By affecting the levels of neurotransmitters like serotonin and norepinephrine, the compound may help alleviate symptoms of depression and anxiety.

Study 1: Opioid Receptor Interaction

A study investigated the dual-targeting ability of compounds similar to this compound. The findings revealed that these compounds could activate MOR while simultaneously antagonizing D3R, leading to reduced self-administration of opioids in rodent models. This suggests a potential therapeutic approach for managing pain without the high risk of addiction .

Study 2: Antidepressant Effects

Another research effort focused on the antidepressant potential of isoquinoline derivatives. In preclinical trials, compounds with structural similarities demonstrated significant reductions in depressive-like behaviors in animal models. These effects were attributed to enhanced serotonergic activity, providing a basis for further exploration in clinical settings .

Data Table: Biological Activities Summary

Biological ActivityMechanismReference
Opioid Receptor ModulationMOR activation, D3R antagonism
Antidepressant EffectsSerotonin modulation
Neuroprotective PropertiesAntioxidant activity

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related molecules, focusing on substituent effects, synthesis, and inferred properties.

Key Observations:

Heterocyclic Moieties: Piperazine () and pyridine () substituents introduce hydrogen-bonding or basicity, which may enhance target engagement or solubility compared to the target’s pyrrolidine-dihydroisoquinoline system .

Synthetic Accessibility :

  • High-yield (>90%) amide couplings (e.g., ) suggest the target compound could be synthesized efficiently using EDCI/HOBt-mediated reactions .
  • Deprotection steps (e.g., tert-butyl removal in ) are critical for generating free amines, though harsh conditions (e.g., TFA) may limit scalability .

Inferred Pharmacological Properties: Dihydroisoquinolinyl-pyrrolidine hybrids (e.g., ) are associated with CNS activity due to structural similarity to neurotransmitter scaffolds . The chlorophenyl group’s electron-withdrawing nature may stabilize charge-transfer interactions in enzyme binding pockets, as predicted by DFT studies () .

Computational and Theoretical Insights

Density-functional theory (DFT) calculations () could predict the target compound’s electronic properties. For example:

  • A lower η (softer molecule) may correlate with higher reactivity toward electrophilic targets .
  • Electrostatic Potential Maps: Tools like Multiwfn () could visualize electron-rich regions (e.g., carbonyl oxygen, chlorophenyl ring) for docking studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.